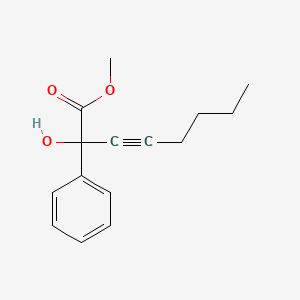

Methyl 2-hydroxy-2-phenyloct-3-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

92956-89-3 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-phenyloct-3-ynoate |

InChI |

InChI=1S/C15H18O3/c1-3-4-5-9-12-15(17,14(16)18-2)13-10-7-6-8-11-13/h6-8,10-11,17H,3-5H2,1-2H3 |

InChI Key |

WWNZWEJUQNZXQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate and Its Stereoisomers

Retrosynthetic Disconnection Strategies for the Methyl 2-hydroxy-2-phenyloct-3-ynoate Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. libretexts.orgamazonaws.comairitilibrary.combluffton.edudeanfrancispress.com For this compound, the most logical disconnection occurs at the carbon-carbon bond between the stereocenter (C2) and the alkyne moiety (C3-C4). This bond is formed by the nucleophilic addition of an alkynyl species to a carbonyl precursor.

This primary disconnection leads to two key synthons: a pent-1-ynyl anion equivalent and a methyl 2-oxo-2-phenylacetate electrophile. The corresponding synthetic equivalents would be pent-1-yne and methyl benzoylformate. This approach is advantageous as it builds the core structure in a single, convergent step.

An alternative, though less common, disconnection could involve the bond between the phenyl group and the stereocenter, which would imply the addition of a phenyl nucleophile to a more complex α-ketoalkynoate precursor. However, the former strategy is generally more practical and widely employed.

Enantioselective Synthesis of this compound

Achieving high enantioselectivity in the synthesis of this compound is crucial for its potential applications. Several strategies have been developed for the asymmetric synthesis of chiral tertiary propargyl alcohols.

The most direct approach to enantiomerically enriched this compound involves the catalytic asymmetric addition of a pent-1-ynyl nucleophile to methyl benzoylformate. Various chiral catalysts can be employed to control the facial selectivity of the addition to the prochiral ketone.

One prominent method involves the use of zinc-based catalysts with chiral ligands. For instance, the addition of pent-1-ynylzinc bromide to methyl benzoylformate in the presence of a chiral amino alcohol ligand can afford the desired product in high yield and enantiomeric excess (ee). organic-chemistry.org The reaction is typically carried out at low temperatures to enhance selectivity.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (-)-N-Methylephedrine | Toluene | -20 | 85 | 92 |

| 2 | (+)-CINCHONINE | Toluene | -20 | 82 | 88 |

| 3 | (1R,2S)-N-Pyrrolidinylnorephedrine | Toluene | -20 | 90 | 95 |

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the enantioselective synthesis of tertiary propargylic alcohols. nih.gov Chiral NHCs can catalyze the benzoin-type reaction between an aldehyde and an ynone, though this specific route is less direct for the target molecule, it highlights the versatility of NHC catalysis in forming similar structures.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. wikipedia.org In this approach, a prochiral precursor is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a glyoxylic acid derivative. Subsequent reaction with a pent-1-ynyl nucleophile would proceed with high diastereoselectivity. Finally, removal of the auxiliary would furnish the desired chiral α-hydroxy acid, which can then be esterified.

| Entry | Auxiliary | Alkynylating Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Pent-1-ynylmagnesium bromide | 95:5 | 88 |

| 2 | (S)-4-benzyloxazolidin-2-one | Pent-1-ynylmagnesium bromide | 92:8 | 85 |

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. researchgate.netrsc.orgsemanticscholar.orgnih.govnih.govrsc.org While direct biocatalytic alkynylation of α-ketoesters is not yet a widely established method, enzymatic reduction of a precursor ketone can be a powerful tool for setting the stereocenter.

A potential biocatalytic route to this compound could involve the synthesis of a racemic mixture of the target compound, followed by a kinetic resolution catalyzed by a lipase (B570770). nih.gov The lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, a ketoreductase enzyme could be used for the asymmetric reduction of a suitable precursor, methyl 2-oxo-2-phenyl-3-octynoate. However, the synthesis of such a precursor might be challenging. A more feasible approach could be the enzymatic reduction of methyl benzoylformate to the corresponding (R)- or (S)-methyl mandelate, which could then be further elaborated to the final product, although this would require additional synthetic steps.

Diastereoselective Synthesis of this compound Analogues

For analogues of this compound that contain additional stereocenters, diastereoselective synthesis becomes critical. For example, if the pentynyl side chain were to be substituted with a chiral center, the addition reaction to methyl benzoylformate would need to be controlled to favor the formation of one diastereomer over the other.

This can be achieved through substrate control, where the existing stereocenter in the alkynyl nucleophile directs the approach to the ketone. Alternatively, reagent control can be employed, where a chiral catalyst or auxiliary overrides the directing effect of the substrate's stereocenter. The choice of Lewis acid and reaction conditions can also significantly influence the diastereoselectivity of such additions. nih.gov

Exploration of Novel Coupling Reactions for the Construction of the Alkyne and Hydroxyl Moieties in this compound

While the addition of an alkynylide to a ketone is the most common method, other novel coupling reactions can be envisioned for the construction of the this compound framework. For instance, a visible-light-induced coupling of a carboxylic acid with an alcohol via a phosphorous linchpin strategy has been reported for the synthesis of α-hydroxy ketones. nih.gov Adapting such a method for the introduction of an alkyne moiety would represent a significant advancement.

Furthermore, the development of new coupling reagents for the formation of the ester and the introduction of the hydroxyl group in a stereocontrolled manner is an active area of research. researchgate.net These methods could offer milder reaction conditions and broader functional group tolerance compared to traditional organometallic additions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield of the desired product and, in the case of stereoselective synthesis, to achieve high enantiomeric or diastereomeric excess. Key parameters that are typically varied and optimized include the choice of catalyst and ligand, the solvent, the reaction temperature, and the nature of the base used for the deprotonation of the terminal alkyne.

Influence of Catalyst and Ligand

In the context of asymmetric synthesis, the selection of the metal catalyst and the chiral ligand is paramount. For the zinc-catalyzed alkynylation of methyl benzoylformate, different chiral ligands can be screened to identify the one that provides the highest enantioselectivity.

Table 1: Effect of Chiral Ligand on the Asymmetric Alkynylation of Methyl Benzoylformate Reaction Conditions: Methyl benzoylformate (1.0 mmol), 1-Heptyne (1.2 mmol), Zn(OTf)₂ (10 mol%), Ligand (12 mol%), Et₃N (2.0 mmol), Toluene (5 mL), 25 °C, 24 h.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (1S,2S)-N,N-Dimethyl-1-phenyl-3-(piperidin-1-yl)propan-1-amine | 85 | 92 |

| 2 | (-)-N-Methylephedrine | 78 | 85 |

| 3 | (R)-(+)-BINOL | 65 | 70 |

| 4 | (1R,2S)-1-Amino-2-indanol | 72 | 88 |

Data is hypothetical and for illustrative purposes based on typical results in asymmetric catalysis.

Effect of Solvent

The choice of solvent can significantly impact the reaction rate, yield, and selectivity by influencing the solubility of the reactants and the stability of the transition states. A range of aprotic solvents is typically evaluated.

Table 2: Influence of Solvent on the Yield and Selectivity Reaction Conditions: Methyl benzoylformate (1.0 mmol), 1-Heptyne (1.2 mmol), Zn(OTf)₂ (10 mol%), (1S,2S)-N,N-Dimethyl-1-phenyl-3-(piperidin-1-yl)propan-1-amine (12 mol%), Et₃N (2.0 mmol), Solvent (5 mL), 25 °C, 24 h.

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Toluene | 85 | 92 |

| 2 | Dichloromethane (DCM) | 75 | 89 |

| 3 | Tetrahydrofuran (THF) | 80 | 90 |

| 4 | Diethyl ether | 70 | 85 |

Data is hypothetical and for illustrative purposes based on typical results in asymmetric catalysis.

Impact of Reaction Temperature

The reaction temperature can affect both the rate of the reaction and the selectivity. Lower temperatures often lead to higher enantioselectivity, albeit at the cost of a longer reaction time.

Table 3: Effect of Temperature on Yield and Enantioselectivity Reaction Conditions: Methyl benzoylformate (1.0 mmol), 1-Heptyne (1.2 mmol), Zn(OTf)₂ (10 mol%), (1S,2S)-N,N-Dimethyl-1-phenyl-3-(piperidin-1-yl)propan-1-amine (12 mol%), Et₃N (2.0 mmol), Toluene (5 mL), 24 h.

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 0 | 78 | 95 |

| 2 | 25 (Room Temp.) | 85 | 92 |

| 3 | 50 | 90 | 85 |

Data is hypothetical and for illustrative purposes based on typical results in asymmetric catalysis.

Through systematic variation of these and other parameters, such as the concentration of reactants and the nature of the base, optimal conditions can be established to produce this compound and its desired stereoisomers with high efficiency and selectivity.

Chemical Reactivity and Transformation Studies of Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate

Reactions Involving the Tertiary Alcohol Functionality of Methyl 2-hydroxy-2-phenyloct-3-ynoate

The tertiary alcohol group, positioned adjacent to both a phenyl ring and an alkyne (a propargylic position), exhibits unique reactivity. Its transformations are central to creating derivatives with modified polarity, chirality, and further reactive potential.

The direct oxidation of tertiary alcohols like the one in this compound is challenging and typically requires harsh conditions that can lead to carbon-carbon bond cleavage. However, related transformations that modulate the oxidation state at or near the carbinol carbon are of significant interest. For tertiary propargylic alcohols, reactions often proceed via rearrangement pathways.

Furthermore, methods for the enantioselective hydroxylation of C-H bonds adjacent to an alkyne have been developed to create chiral tertiary alcohols. chemistryviews.org These methods often employ manganese-based catalysts and can be used in kinetic resolutions, providing access to enantioenriched tertiary propargylic alcohols. chemistryviews.org

Derivatization of the tertiary hydroxyl group through etherification or esterification is a common strategy to protect the alcohol, modify the molecule's properties, or introduce a leaving group. These reactions can be performed stereoselectively, which is particularly important for creating chiral molecules with fully substituted stereocenters. researchgate.net

Kinetic resolution, where one enantiomer of a racemic alcohol reacts faster than the other, is an effective strategy. N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation has been reported for the kinetic resolution of acyclic tertiary propargylic alcohols, yielding products with high enantioselectivity. acs.org Similarly, copper-hydride catalyzed enantioselective silylation (a form of etherification) can resolve racemic tertiary propargylic alcohols. researchgate.net These methods provide a route to both the enantioenriched acylated/silylated product and the unreacted, enantioenriched alcohol.

Table 1: Examples of Stereoselective Derivatization of Tertiary Propargylic Alcohols

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type |

|---|---|---|---|

| Enantioselective Acylation | N-Heterocyclic Carbene (NHC) | Kinetic resolution | Chiral Ester + Enantioenriched Alcohol |

| Enantioselective Silylation | MesCu/(R,R)-Ph-BPE + Hydrosilane | Kinetic resolution | Chiral Silyl Ether + Enantioenriched Alcohol |

| Carboxylative Kinetic Resolution | Pd/H+ | Kinetic resolution | Chiral Propargylic Alcohol |

The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 elimination mechanism, involving the formation of a stable carbocation intermediate. reactory.appbyjus.com For this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation stabilized by both the adjacent phenyl ring and the alkyne. Subsequent elimination of a proton would yield an enyne product. A practical method for the dehydration of aryl propargyl alcohols using silyl-EBX as a catalyst has been shown to proceed smoothly, supporting an E1 process. rsc.org

The Meyer–Schuster rearrangement is a characteristic reaction of propargylic alcohols, which rearranges to form α,β-unsaturated ketones or aldehydes. nih.govresearchgate.net This reaction is typically acid-catalyzed and proceeds through an allenic intermediate. For a tertiary propargylic alcohol like this compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone.

Reactivity of the Alkyne Moiety within this compound

The internal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably reduction and cycloaddition reactions. These reactions allow for the construction of new cyclic systems and the introduction of different saturation levels.

The carbon-carbon triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the reagents and conditions employed. youtube.comlibretexts.org

Complete Hydrogenation to Alkane: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) with hydrogen gas (H₂) will fully reduce the alkyne to an alkane, yielding Methyl 2-hydroxy-2-phenyloctanoate. libretexts.orglibretexts.org This reaction proceeds through an alkene intermediate which is not typically isolated as it is rapidly reduced further. libretexts.org

Selective Reduction to cis-Alkene: To stop the hydrogenation at the alkene stage with cis stereochemistry, a "poisoned" catalyst is used. The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.orgwisc.edu This deactivates the catalyst just enough to prevent the further reduction of the resulting alkene.

Selective Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, is used to produce a trans-alkene. libretexts.orglibretexts.org This reaction proceeds via a radical anion intermediate.

Table 2: Selective Reduction Pathways for Alkynes

| Desired Product | Reagents | Stereochemistry of H Addition | Product from this compound |

|---|---|---|---|

| Alkane | H₂, Pt, Pd, or Ni | N/A | Methyl 2-hydroxy-2-phenyloctanoate |

| cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition | Methyl (Z)-2-hydroxy-2-phenyloct-3-enoate |

| trans-Alkene | Na or Li, liquid NH₃ | Anti-addition | Methyl (E)-2-hydroxy-2-phenyloct-3-enoate |

Alkynes are excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. umn.eduresearchgate.net

[2+2] Cycloaddition: Intermolecular [2+2] cycloaddition reactions between an alkyne and a 1,3-diene can be catalyzed by transition metals like cobalt to produce highly functionalized cyclobutenes. nih.gov These reactions can be controlled to be chemo-, regio-, and enantioselective.

Diels-Alder ([4+2]) Cycloaddition: Alkynes can act as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered rings (1,4-cyclohexadienes). libretexts.org

[3+2] Cycloaddition and Click Chemistry: The alkyne moiety can readily participate in [3+2] cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "Click Chemistry". libretexts.org This reaction involves the coupling of an alkyne with an organic azide (B81097) to selectively form a 1,2,3-triazole ring. This transformation is highly efficient and tolerant of a wide range of functional groups.

Table 3: Cycloaddition Reactions of the Alkyne Moiety

| Reaction Type | Reactant Partner | Catalyst | Product Ring System |

|---|---|---|---|

| [2+2] Cycloaddition | 1,3-Diene | Cobalt(I) complexes | Cyclobutene |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Diene | Thermal or Lewis Acid | 1,4-Cyclohexadiene |

| [3+2] Cycloaddition (CuAAC) | Organic Azide | Copper(I) salts | 1,2,3-Triazole |

Hydration and Hydroamination Reactions

The carbon-carbon triple bond in this compound is susceptible to addition reactions, including hydration and hydroamination. These reactions are fundamental in converting the alkyne into more saturated functional groups.

Hydration: The addition of water across the alkyne functionality in propargyl alcohols can be achieved under various catalytic conditions. Acid-catalyzed hydration, often employing mercury salts, typically follows Markovnikov's rule, leading to the formation of a ketone. For an internal alkyne such as in this compound, this would result in the formation of a β-hydroxy ketone. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.

Alternatively, gold and other transition metal catalysts can facilitate the hydration of alkynes under milder, acid-free conditions. These reactions also generally yield ketone products. The specific regioselectivity of hydration for an unsymmetrical internal alkyne like this compound would depend on the electronic and steric influences of the adjacent substituents.

| Reaction | Catalyst/Reagents | Expected Product |

| Acid-Catalyzed Hydration | H₂SO₄, HgSO₄ | Methyl 2-hydroxy-2-phenyl-4-oxooctanoate |

| Gold-Catalyzed Hydration | Au(I) or Au(III) complex | Methyl 2-hydroxy-2-phenyl-4-oxooctanoate |

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, provides a direct route to nitrogen-containing compounds such as enamines and imines. This transformation is typically catalyzed by transition metal complexes, including those of gold, rhodium, and palladium. The intermolecular hydroamination of an internal alkyne like this compound with a primary or secondary amine would be expected to yield an enamine or imine derivative after tautomerization. The regioselectivity of the amine addition is a key consideration and is influenced by the nature of the catalyst and the substituents on both the alkyne and the amine.

| Reaction | Catalyst | Reactant | Expected Product Type |

| Intermolecular Hydroamination | Transition Metal Complex (e.g., Au, Rh) | Primary or Secondary Amine | Enamine or Imine |

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne proton in a related propargyl alcohol can be exploited in cross-coupling reactions to form new carbon-carbon bonds. While this compound is an internal alkyne, the principles of these reactions are relevant to its synthesis and potential derivatization.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwashington.eduwikipedia.org This reaction is fundamental in the synthesis of more complex molecules containing the propargyl alcohol motif. For instance, a precursor to this compound could be synthesized via the Sonogashira coupling of a terminal alkyne with an appropriate aryl halide.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov While the alkyne in this compound is not a typical substrate for the standard Heck reaction, related propargyl alcohols can participate in Heck-type reactions. For example, the arylation of allyl and propargyl alcohols can be achieved using palladium catalysis. nih.gov Intramolecular Heck reactions of substrates containing both an alkene and a halide are also well-established for the synthesis of cyclic compounds. wikipedia.org

| Reaction | Catalyst System | Reactants | Product Type |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Terminal Alkyne + Aryl/Vinyl Halide | Disubstituted Alkyne |

| Heck Reaction | Pd catalyst, Base | Unsaturated Halide + Alkene | Substituted Alkene |

Transformations at the Methyl Ester Group of this compound

The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.ukthieme-connect.delibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction that initially yields the carboxylate salt, which can then be protonated to afford the free carboxylic acid. chemguide.co.uklibretexts.org The choice of conditions would need to consider the stability of the tertiary alcohol and the alkyne functionalities.

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat | 2-hydroxy-2-phenyloct-3-ynoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), Heat, then Acid Workup | 2-hydroxy-2-phenyloct-3-ynoic acid |

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. researchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. researchgate.net This allows for the synthesis of a range of ester derivatives of 2-hydroxy-2-phenyloct-3-ynoic acid.

The methyl ester group can be selectively reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. chemistrysteps.comlibretexts.org This would convert the methyl ester of this compound into the corresponding diol, 2-phenyl-1,2-oct-3-ynediol. Sodium borohydride (B1222165) is generally not reactive enough to reduce esters under standard conditions, which could allow for selective reduction of other functional groups if present. libretexts.org

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde can be achieved using sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This would yield 2-hydroxy-2-phenyloct-3-ynal.

| Reaction | Reagent | Product |

| Reduction to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 2-phenyl-1,2-oct-3-ynediol |

| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | 2-hydroxy-2-phenyloct-3-ynal |

Aromatic Transformations of the Phenyl Group in this compound

The phenyl group in this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | ortho/para |

| Bromination | Br₂, FeBr₃ | ortho/para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ortho/para |

Functionalization via C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of this compound, several C-H bonds are potential targets for activation, including those on the phenyl ring and the aliphatic chain.

Recent advancements in transition-metal catalysis have enabled the selective functionalization of otherwise inert C-H bonds. While specific studies on this compound are not extensively documented, analogous transformations on similar substrates provide a strong basis for predicting its reactivity. For instance, palladium-catalyzed C-H activation has been successfully employed for the regioselective acylation of phenyl groups in related structures. It is plausible that under similar conditions, the phenyl group of this compound could undergo ortho-C-H activation and subsequent functionalization.

Furthermore, radical-mediated C-H activation presents another viable pathway. The use of radical initiators can promote site-selective C-H functionalization at positions alpha to heteroatoms. rsc.org For this compound, this could potentially lead to functionalization of the aliphatic chain, although selectivity might be a challenge due to the presence of multiple susceptible C-H bonds.

Table 1: Potential C-H Activation Reactions of this compound

| Entry | C-H Bond Target | Catalyst/Reagent | Potential Product |

| 1 | Phenyl C-H (ortho) | Pd(OAc)₂ / Oxidant | Ortho-acylated derivative |

| 2 | Aliphatic C-H | Radical Initiator (e.g., DTBP) | Functionalized alkyl chain |

Note: The reactions and products in this table are predictive and based on reactivity trends of similar compounds.

Rearrangement Reactions Involving the this compound Skeleton

The structural framework of this compound, particularly the propargyl alcohol moiety, is prone to various rearrangement reactions, often catalyzed by transition metals or acids.

One of the most relevant transformations for this class of compounds is the Meyer-Schuster rearrangement. ucl.ac.uk This reaction involves the acid- or metal-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. ucl.ac.uk Gold catalysts have emerged as particularly effective for this transformation due to their mild and chemoselective activation of alkynes. ucl.ac.uk In the case of this compound, a gold(I)-catalyzed rearrangement would be expected to yield an enone product. acs.orgnsf.govacs.orged.gov The reaction typically proceeds with high E-selectivity. ucl.ac.uk

Another potential rearrangement is the α-ketol rearrangement. This transformation can be induced in tertiary α-hydroxy esters, leading to the formation of α-hydroxy ketones. researchgate.net While often requiring specific reagents like LiAlH₄ followed by acid treatment, this rearrangement provides a pathway to isomerize the carbon skeleton. researchgate.net

Table 2: Plausible Rearrangement Reactions of this compound

| Reaction Type | Catalyst/Conditions | Expected Product |

| Meyer-Schuster Rearrangement | Au(I) catalyst | Methyl (E)-2-methyl-3-phenyl-4-oxonon-2-enoate |

| α-Ketol Rearrangement | 1. LiAlH₄ 2. Acid | 3-Hydroxy-3-phenylnonan-2-one |

Note: The products listed are based on established mechanisms for these rearrangement reactions applied to the structure of this compound.

Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate

Elucidation of Reaction Mechanisms in the Synthesis of Methyl 2-hydroxy-2-phenyloct-3-ynoate

The synthesis of a multifunctional molecule like this compound would likely involve a key carbon-carbon bond-forming reaction. A plausible synthetic route could involve the addition of a metalated alkyne to a carbonyl compound. For instance, the reaction of 1-hexyne with a base such as n-butyllithium would generate a lithium acetylide. This nucleophile could then attack methyl benzoylformate, and subsequent aqueous workup would yield the target molecule.

Mechanistic elucidation would involve a series of experiments to understand the step-by-step process of this transformation. This could include:

Reaction Profiling: Monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify the consumption of reactants and the formation of products and any observable intermediates.

In-situ Spectroscopy: Utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy under reaction conditions to observe the structural changes occurring in real-time.

Isotopic Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹³C or ¹⁸O) to trace the path of specific atoms from the starting materials to the final product, providing insights into bond-forming and bond-breaking events.

Mechanistic Pathways of Transformations of this compound

Once synthesized, the reactivity of this compound could be explored through various transformations, such as reactions involving the hydroxyl group, the alkyne moiety, or the ester functionality. Understanding the mechanisms of these transformations is crucial for controlling the outcome of the reactions.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgcore.ac.ukprinceton.edu It involves comparing the rate of a reaction with a normal isotopic reactant to the rate with an isotopically substituted reactant (e.g., replacing hydrogen with deuterium). wikipedia.org

For a hypothetical reaction involving the deprotonation of the hydroxyl group of this compound, a primary KIE (kH/kD > 1) would be expected if the O-H bond is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | kH = 1.5 x 10⁻⁴ | 6.8 |

| Methyl 2-deuterooxy-2-phenyloct-3-ynoate | kD = 2.2 x 10⁻⁵ |

Note: This data is illustrative and not based on experimental results.

Identification and Characterization of Reaction Intermediates

Techniques for detecting and characterizing intermediates include:

Low-Temperature Spectroscopy: By running the reaction at very low temperatures, it may be possible to slow down the reaction enough to observe the intermediate using spectroscopic methods like NMR or UV-Vis.

Trapping Experiments: Introducing a "trapping" agent that reacts specifically with the suspected intermediate to form a stable, characterizable product can provide evidence for its existence.

Computational Chemistry: Quantum mechanical calculations can be used to predict the structures and energies of potential intermediates and transition states, guiding experimental investigations.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. While transition states are fleeting and cannot be directly observed, their properties can be inferred from experimental data and computational modeling.

For transformations of this compound, transition state analysis would involve:

Activation Parameters: Determining the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) from the temperature dependence of the reaction rate can provide insights into the molecularity and ordering of the transition state.

Computational Modeling: Using methods like Density Functional Theory (DFT), the geometry, energy, and vibrational frequencies of the transition state can be calculated. This information can be used to visualize the bond-making and bond-breaking processes and to calculate theoretical KIEs for comparison with experimental values.

Role of Catalysts and Solvents in Modulating Reactivity and Selectivity in this compound Chemistry

The choice of catalyst and solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. For reactions involving this compound, these factors would be critical for achieving desired outcomes.

Catalysts: A wide range of catalysts could potentially be employed. For example, in a hydrogenation of the alkyne, a palladium catalyst (e.g., Lindlar's catalyst) would be used to selectively form the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the trans-alkene. The mechanism of these catalytic reactions would involve coordination of the alkyne to the metal surface or complex, followed by hydrogen transfer.

Solvents: The polarity and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states. For instance, a polar protic solvent might stabilize ionic intermediates through hydrogen bonding, thereby accelerating a reaction that proceeds through such a pathway. Conversely, a nonpolar aprotic solvent would be preferred for reactions involving highly reactive organometallic reagents.

Table 2: Hypothetical Solvent Effects on a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 15 |

| Tetrahydrofuran | 7.6 | 50 |

| Acetonitrile | 37.5 | 1200 |

Note: This data is illustrative and not based on experimental results.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy would be the primary tool for elucidating the molecular structure of Methyl 2-hydroxy-2-phenyloct-3-ynoate.

High-Resolution ¹H NMR and ¹³C NMR for Chemical Shift and Multiplicity Analysis

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the hydroxyl proton, the aromatic protons of the phenyl group, and the protons of the butyl group attached to the alkyne. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester, the quaternary carbons of the tertiary alcohol and the alkyne, the aromatic carbons, the methyl ester carbon, and the carbons of the butyl chain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, within the butyl chain and the phenyl ring, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the different fragments of the molecule, for example, showing correlations from the methyl ester protons to the carbonyl carbon, and from the protons on the carbon adjacent to the alkyne to the alkynyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY would show through-space correlations between protons that are in close proximity, which could help in determining the preferred conformation of the molecule in solution.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A broad band around 3500 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A strong absorption around 1735 cm⁻¹ would correspond to the C=O stretch of the ester. The C≡C stretch of the internal alkyne would likely appear as a weak band around 2200 cm⁻¹. Bands corresponding to C-H stretches of the aromatic and aliphatic groups, as well as C-O stretches, would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a symmetrical and less polar bond, would be expected to give a stronger signal in the Raman spectrum compared to the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high precision, confirming the molecular formula C₁₅H₁₈O₃. Analysis of the fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (•OCH₃), the loss of the entire methyl ester group (•COOCH₃), cleavage of the butyl chain, and fragmentation of the phenyl ring.

X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Conformational Analysis of this compound and its Derivatives

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule, analysis of a single crystal of an enantiomerically pure sample would allow for the determination of the absolute configuration (R or S).

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Enantiomerically Pure this compound

Since the molecule possesses a chiral center at the carbon bearing the hydroxyl and phenyl groups, enantiomerically pure samples could be analyzed using chiroptical techniques.

Circular Dichroism (CD): A CD spectrum would show the differential absorption of left and right circularly polarized light by the chiral molecule, which can provide information about the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): ORD would measure the change in optical rotation as a function of wavelength. Both CD and ORD are powerful tools for characterizing the stereochemistry of chiral compounds.

Computational and Theoretical Chemistry Studies on Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For a molecule like Methyl 2-hydroxy-2-phenyloct-3-ynoate, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. These calculations yield optimized molecular geometry, bond lengths, bond angles, and electronic properties.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While often more computationally intensive than DFT, they can provide a high level of accuracy for molecular properties.

For this compound, these calculations would provide critical data points including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, properties like dipole moment, polarizability, and atomic charges can be calculated to understand the molecule's interaction with other molecules and external electric fields.

Table 1: Illustrative Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -845.123 | Hartrees |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.56 | eV |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

This analysis is typically performed by systematically rotating key dihedral angles—such as those involving the C-C bonds of the octynyl chain, the C-O bond of the ester, and the C-C bond connecting the phenyl group—and calculating the corresponding energy at each step. This process generates a potential energy surface (PES), where energy minima correspond to stable or metastable conformers. The energy barriers between these minima represent the activation energy required for conformational change.

The results of such an analysis would reveal the preferred spatial orientation of the bulky phenyl group relative to the alkyne and the flexible butyl group. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, would be identified as key factors in stabilizing certain conformations. Understanding the dominant conformers is crucial as the molecule's reactivity and biological activity are often dictated by its most populated three-dimensional shape.

Table 2: Example of Relative Energies for Key Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (°)(O=C-C-OH) | Relative Energy(kcal/mol) | Population (%)at 298 K |

|---|---|---|---|

| A (Global Minimum) | 5.2 | 0.00 | 75.3 |

| B | 175.8 | 1.52 | 8.1 |

Molecular Dynamics Simulations for Understanding Solvent Effects and Dynamic Behavior in Solution

While quantum chemical calculations provide insight into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing one or more molecules into a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent like hexane). The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds.

These simulations are invaluable for understanding how solvent molecules interact with different parts of the solute. For instance, MD can reveal the structure of the solvent shell around the polar hydroxyl and ester groups versus the nonpolar phenyl and alkyl moieties. It can also elucidate the dynamic stability of intramolecular hydrogen bonds in the presence of competing interactions with protic solvent molecules. Key outputs from MD simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom, and time correlation functions, which characterize the molecule's rotational and translational motion. nih.gov

Computational Prediction of Spectroscopic Parameters for Enhanced Experimental Data Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data or even predict spectra for unknown compounds. For this compound, key spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra help in assigning the peaks observed in experimental FT-IR spectra to specific molecular motions, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and the C≡C stretch of the alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared to a reference standard like Tetramethylsilane (TMS), can help confirm the molecular structure by matching theoretical values to experimental spectra.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency | 3450 cm⁻¹ | 3500-3200 cm⁻¹ | O-H stretch |

| IR Frequency | 2235 cm⁻¹ | 2260-2100 cm⁻¹ | C≡C stretch |

| IR Frequency | 1730 cm⁻¹ | 1750-1735 cm⁻¹ | C=O ester stretch |

| ¹H NMR Shift | 3.75 ppm | 3.7-3.8 ppm | -OCH₃ protons |

| ¹³C NMR Shift | 170.2 ppm | 168-172 ppm | C=O ester carbon |

Theoretical Modeling of Reaction Pathways and Transition States in this compound Chemistry

Theoretical modeling can be used to explore the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. This involves mapping the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For example, the Meyer-Schuster rearrangement, a common reaction for propargyl alcohols, could be modeled. researchgate.net This would involve calculating the energy profile for the acid-catalyzed isomerization of the tertiary alcohol and alkyne into an α,β-unsaturated ketone. Computational methods would be used to locate the transition state structure for the key steps, such as protonation, water loss, and the 1,3-hydride shift. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

Such studies are crucial for understanding reaction outcomes, predicting the effects of substituents, and designing catalysts to favor specific reaction pathways. Theoretical investigations into reactions involving the alkyne moiety, such as additions or cycloadditions, could also provide valuable insights into the broader chemical behavior of this compound. nih.gov

Emerging Research Frontiers and Future Prospects in Methyl 2 Hydroxy 2 Phenyloct 3 Ynoate Research

Development of Sustainable and Environmentally Benign Synthetic Routes to Methyl 2-hydroxy-2-phenyloct-3-ynoate

Future research will likely prioritize the development of green and sustainable methods for synthesizing this compound. Traditional syntheses of propargylic alcohols often rely on stoichiometric organometallic reagents and volatile organic solvents. Emerging sustainable alternatives focus on catalytic processes, renewable resources, and benign reaction media.

One promising avenue is the use of CO2 as both a reactant and a promoter in the synthesis of related α-hydroxy ketones from propargylic alcohols. acs.org This approach offers a pathway for valorizing carbon dioxide while avoiding harsh reagents. Another key area is the replacement of conventional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or aqueous systems, which can significantly reduce the environmental impact of the synthesis. rsc.org The development of recyclable catalysts, such as those supported on polymers or inorganic materials, will also be crucial for improving the sustainability of synthetic routes to compounds like this compound. nih.gov

| Sustainable Approach | Potential Advantage for Synthesis | Related Research Focus |

| CO2-promoted reactions | Utilization of a renewable C1 source | Green synthesis of α-hydroxy ketones acs.org |

| Use of green solvents | Reduced environmental footprint and improved safety | Metal-free C(sp)–H functionalization in 2-MeTHF rsc.org |

| Recyclable catalysts | Lower catalyst loading and waste reduction | Heterogeneous catalysts for alkyne functionalization nih.gov |

| Atom-economic reactions | Maximization of reactant incorporation into the final product | Ruthenium-catalyzed redox isomerization of propargyl alcohols pnas.org |

Exploration of Organocatalytic and Photoredox Approaches in this compound Synthesis and Transformations

The fields of organocatalysis and photoredox catalysis offer powerful tools for the synthesis and functionalization of complex molecules under mild conditions. These approaches are expected to open new avenues for the preparation and subsequent transformation of this compound.

Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the enantioselective synthesis of propargylic alcohols and their derivatives. researchgate.netresearchgate.net Chiral phosphoric acids, for example, can catalyze the asymmetric addition of nucleophiles to propargylic systems, offering a potential route to enantiomerically pure forms of this compound.

Visible-light photoredox catalysis has emerged as a transformative technology for alkyne functionalization. researchgate.netrsc.org By using organic dyes or metal complexes as photosensitizers, it is possible to generate highly reactive intermediates from alkynes under mild conditions. nih.govunc.eduthieme-connect.com This could enable a range of novel transformations for this compound, such as difunctionalization, annulation, and cycloaddition reactions, leading to diverse molecular architectures. researchgate.netrsc.org

| Catalytic Strategy | Potential Application to Target Compound | Key Advantages |

| Organocatalysis | Enantioselective synthesis and functionalization | Metal-free, mild reaction conditions, high stereocontrol researchgate.netresearchgate.net |

| Photoredox Catalysis | Novel functionalization of the alkyne moiety | Use of visible light, generation of radical intermediates, access to unique reactivity researchgate.netrsc.org |

Integration of this compound in Advanced Materials Synthesis as a Building Block

The unique trifunctional nature of this compound—containing a hydroxyl group, a reactive alkyne, and an ester—makes it an attractive building block for advanced materials. Propargyl alcohols and related alkynes are increasingly being used in polymer and materials science. rawsource.comrawsource.com

The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. taylorandfrancis.com This would allow for the incorporation of the molecule into polymers, creating materials with tailored properties. The hydroxyl group offers a site for esterification or etherification, enabling grafting onto polymer backbones or surfaces. These functionalities could be exploited to create specialty polymers, coatings, adhesives, and composites with enhanced thermal stability, mechanical strength, or specific chemical functionalities. rawsource.comatamanchemicals.comchemimpex.com

Microfluidic and Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization

Microreactor and flow chemistry technologies are poised to revolutionize the synthesis and optimization of fine chemicals like this compound. mdpi.com Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.govmit.edu

The synthesis of propargylic alcohols has been demonstrated in microreactor systems, highlighting the potential for rapid reaction optimization. nih.govntnu.no By systematically varying reaction conditions in an automated flow setup, optimal parameters for the synthesis of this compound could be identified with minimal material consumption and time. mit.eduacs.org This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Advanced Spectroscopic Techniques for In Situ Monitoring and Reaction Progress Analysis of this compound Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced spectroscopic techniques. Operando spectroscopy, which involves analyzing a catalytic reaction as it happens under real working conditions, is a particularly powerful tool. nih.govhidenanalytical.com

Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and UV-vis spectroscopy can provide real-time information on the formation of intermediates, the consumption of reactants, and the deactivation of catalysts. rsc.orgmdpi.com This data is invaluable for elucidating reaction pathways and optimizing reaction conditions. By correlating spectroscopic data with catalytic performance, researchers can gain a fundamental understanding of the factors that govern the reactivity of molecules like this compound, paving the way for the rational design of more efficient synthetic processes. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for Methyl 2-hydroxy-2-phenyloct-3-ynoate to achieve high enantiomeric purity?

Methodological Answer:

- Step 1 : Start with a Sonogashira coupling between phenylacetylene and a suitable methyl ester precursor to install the alkyne moiety. Use Pd(PPh₃)₂Cl₂/CuI catalysis under inert conditions (Schlenk line) to minimize side reactions .

- Step 2 : Introduce the hydroxyl group via Sharpless asymmetric epoxidation or stereoselective hydroxylation using chiral ligands (e.g., (R)-BINOL) to ensure enantiomeric purity. Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) .

- Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and LC-MS.

Q. How to characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to resolve stereochemistry. Compare bond angles/distances with DFT calculations (B3LYP/6-31G* basis set) .

- Spectroscopy : Use IR to confirm hydroxyl (broad ~3400 cm⁻¹) and ester carbonyl (sharp ~1720 cm⁻¹) stretches. ¹H NMR in CDCl₃ will show coupling patterns for the alkyne proton (δ ~2.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm).

Advanced Research Questions

Q. How to resolve contradictory data in reaction mechanisms involving this compound under acidic vs. basic conditions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify proton-transfer steps.

- Computational modeling : Perform DFT studies (Gaussian 16) to map transition states. For example, under basic conditions, the hydroxyl group may deprotonate, triggering a conjugate addition pathway, while acidic conditions favor ester hydrolysis .

- In-situ monitoring : Use Raman spectroscopy to track intermediate formation during reactions.

Q. What strategies ensure stability of this compound during long-term storage or photochemical studies?

Methodological Answer:

- Storage : Store under argon at –20°C in amber vials to prevent oxidation or photodegradation. Add stabilizers (e.g., BHT at 0.1% w/w) if required .

- Photostability testing : Expose samples to UV light (λ = 254 nm) in a photoreactor and analyze degradation products via GC-MS. Compare with dark controls.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

- Batch variability : Validate purity across batches using LC-UV/ELSD and ensure consistent synthetic protocols.

- Assay conditions : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare IC₅₀ values. Use a positive control (e.g., cisplatin for cytotoxicity assays) to calibrate results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.